Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
CAS No.: 1781907-97-8
Cat. No.: VC6839401
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate - 1781907-97-8](/images/structure/VC6839401.png)
Specification
CAS No. | 1781907-97-8 |
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Molecular Formula | C11H21NO3 |
Molecular Weight | 215.293 |
IUPAC Name | tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate |
Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Standard InChI Key | VZZBOERLWPQMCJ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCC(C1)CO |
Introduction
Chemical Identity and Structural Characteristics
Tert-butyl N-[3-(hydroxymethyl)cyclopentyl]carbamate belongs to the carbamate family, featuring a cyclopentane ring substituted at the 3-position with a hydroxymethyl group and a Boc-protected amine. The general molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol. The Boc group (tert-butoxycarbonyl) acts as a protective moiety for amines, enabling selective reactions at other functional sites during synthetic processes .
Key Structural Features:
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Cyclopentyl Backbone: A five-membered ring providing conformational rigidity.
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Hydroxymethyl Group (-CH₂OH): A polar, reactive substituent amenable to oxidation, esterification, or substitution.
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Boc Group: A sterically bulky protecting group that enhances solubility in organic solvents and prevents unwanted side reactions.
Stereoisomerism and Physicochemical Properties
The compound exhibits stereoisomerism due to chiral centers at the 1- and 3-positions of the cyclopentyl ring. Two well-documented stereoisomers include:
Table 1: Comparison of Stereoisomers
Property | (1S,3R)-Isomer | (1R,3R)-Isomer |
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CAS Number | 664341-72-4 | 884006-56-8 |
Purity | ≥95% | ≥97% |
Storage Conditions | Cool, dry environment | Not specified |
Hazard Classification | Non-hazardous | Non-hazardous |
Both isomers share identical molecular formulas but differ in spatial arrangement, impacting their reactivity and interaction with biological targets. The (1R,3R)-isomer, for instance, is cataloged under multiple synonyms, including tert-Butyl ((1R,3R)-3-(hydroxymethyl)cyclopentyl)carbamate and rel-tert-Butyl carbamate, reflecting its prevalence in commercial chemical libraries .
Synthesis and Manufacturing Considerations
While synthetic protocols for this compound are often proprietary, general routes involve:
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Boc Protection: Reaction of cyclopentylamine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Hydroxymethyl Introduction: Hydroboration-oxidation or epoxide ring-opening strategies to install the hydroxymethyl group.
Industrial-scale production may employ continuous flow reactors to optimize yield and purity . The Boc group’s stability under acidic conditions allows for selective deprotection in multi-step syntheses, a feature critical for constructing peptide-like structures.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s dual functionality (Boc-protected amine and hydroxymethyl group) enables its use in synthesizing kinase inhibitors, protease inhibitors, and G protein-coupled receptor (GPCR) modulators. For example:
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Anti-inflammatory Agents: Analogous carbamates inhibit TNFα production in lipopolysaccharide (LPS)-stimulated macrophages, with IC₅₀ values in the micromolar range .
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Anticancer Candidates: Hydroxymethyl groups serve as handles for conjugating cytotoxic payloads in antibody-drug conjugates (ADCs).
Stereochemical Relevance
The (1R,3R)-isomer’s spatial configuration mimics natural substrates of enzymes such as cyclin-dependent kinases (CDKs), enhancing binding affinity. This stereoselectivity underscores the importance of chiral resolution in preclinical development.
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